molecular formula C6H14N2O2 B14636985 2-Amino-3-(propylamino)propanoic acid

2-Amino-3-(propylamino)propanoic acid

Cat. No.: B14636985
M. Wt: 146.19 g/mol
InChI Key: LDQFZMWUTZUGFU-UHFFFAOYSA-N
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Description

2-Amino-3-(propylamino)propanoic acid is an amino acid derivative with a unique structure that includes both an amino group and a propylamino group attached to the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(propylamino)propanoic acid can be achieved through several methods. One common approach involves the reductive amination of alpha-keto acids. For example, the reaction of 2-oxo-3-(propylamino)propanoic acid with ammonia or an amine under reducing conditions can yield the desired amino acid . Another method involves the amidomalonate synthesis, where the alpha-carbon of a malonic ester is alkylated with a propylamine derivative, followed by hydrolysis and decarboxylation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of catalytic hydrogenation and continuous flow reactors can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(propylamino)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oximes, nitriles, alcohols, and substituted amino acids .

Scientific Research Applications

2-Amino-3-(propylamino)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of peptides and proteins.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(propylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(methylamino)propanoic acid
  • 2-Amino-3-(ethylamino)propanoic acid
  • 2-Amino-3-(butylamino)propanoic acid

Uniqueness

2-Amino-3-(propylamino)propanoic acid is unique due to its specific propylamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C6H14N2O2

Molecular Weight

146.19 g/mol

IUPAC Name

2-amino-3-(propylamino)propanoic acid

InChI

InChI=1S/C6H14N2O2/c1-2-3-8-4-5(7)6(9)10/h5,8H,2-4,7H2,1H3,(H,9,10)

InChI Key

LDQFZMWUTZUGFU-UHFFFAOYSA-N

Canonical SMILES

CCCNCC(C(=O)O)N

Origin of Product

United States

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